3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one
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Overview
Description
3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one is a compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Functionalization of the Pyrrolidine Ring: The final step involves the functionalization of the preformed pyrrolidine ring to introduce the aminomethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the trifluoromethyl group.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups that confer different biological activities.
Uniqueness
3-(Aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other pyrrolidinone derivatives .
Properties
Molecular Formula |
C7H11F3N2O |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methyl-3-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11F3N2O/c1-12-3-2-6(4-11,5(12)13)7(8,9)10/h2-4,11H2,1H3 |
InChI Key |
FJWJKGXLRHZMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)(CN)C(F)(F)F |
Origin of Product |
United States |
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